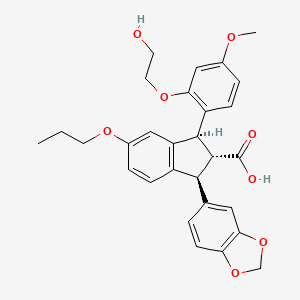

Enrasentan

概述

描述

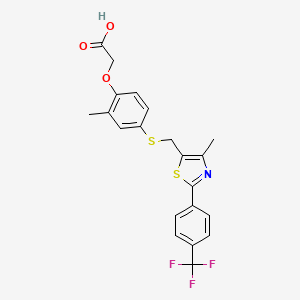

恩拉森坦是一种混合型内皮素 A 和内皮素 B 受体拮抗剂,对内皮素 A 受体具有更高的亲和力。它主要因其在高血压、心力衰竭和其他心血管疾病等疾病中的潜在治疗作用而被研究。 内皮素是由内皮细胞产生的强效血管收缩剂,阻断其受体可以帮助降低血压并预防心脏肥大 .

准备方法

合成路线和反应条件: 恩拉森坦的合成涉及多个步骤,包括形成茚满核心和随后的功能化。主要步骤包括:

- 通过环化反应形成茚满核心。

- 引入苯并二噁烷基。

- 用羧基、羟乙氧基、甲氧基苯基和丙氧基基团进行功能化。

工业生产方法: 恩拉森坦的工业生产通常涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。该过程包括:

- 使用高纯度起始原料。

- 优化反应条件,例如温度、压力和溶剂选择。

- 纯化步骤,包括结晶和色谱法以获得最终产物 .

化学反应分析

反应类型: 恩拉森坦会经历各种化学反应,包括:

氧化: 恩拉森坦可以氧化形成各种代谢产物。

还原: 还原反应可以修饰分子上的官能团。

取代: 取代反应可以将不同的官能团引入分子中。

常用试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用诸如氢化锂铝和硼氢化钠之类的还原剂。

取代: 在受控条件下使用卤素和亲核试剂之类的试剂。

科学研究应用

化学: 用作研究内皮素受体拮抗作用的模型化合物。

生物学: 研究其对细胞过程的影响,例如血管收缩和细胞增殖。

医学: 探索其在治疗高血压、心力衰竭和其他心血管疾病方面的治疗潜力。

工业: 在开发新的心血管药物和治疗方法方面的潜在应用 .

作用机制

恩拉森坦通过阻断内皮素 A 和内皮素 B 受体发挥作用。内皮素 A 受体主要位于平滑肌细胞上,介导血管收缩,而内皮素 B 受体位于内皮细胞上,促进一氧化氮和前列环素的释放。 通过拮抗这些受体,恩拉森坦可减少血管收缩,降低血压并预防心脏肥大 .

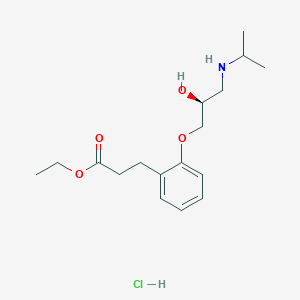

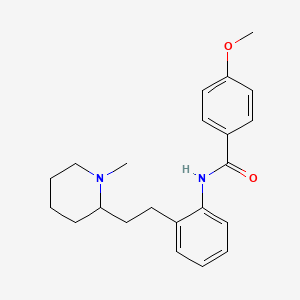

类似化合物:

波生坦: 另一种混合型内皮素 A 和内皮素 B 受体拮抗剂,用于治疗肺动脉高压。

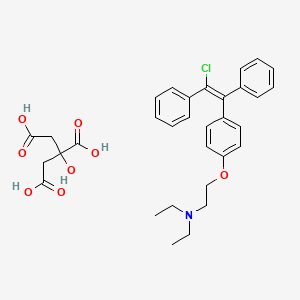

安布生坦: 选择性内皮素 A 受体拮抗剂,用于治疗肺动脉高压。

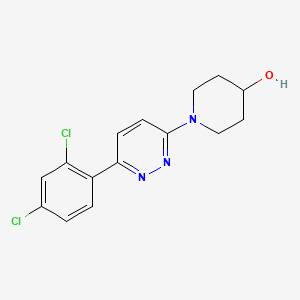

马西坦: 双重内皮素受体拮抗剂,具有更长的半衰期和更高的疗效。

恩拉森坦的独特之处: 恩拉森坦因其对内皮素 A 受体比内皮素 B 受体具有更高的亲和力而独树一帜,这使得它在减少血管收缩和预防心脏肥大方面特别有效。 其混合型受体拮抗作用与选择性拮抗剂相比,具有更广泛的治疗效果 .

相似化合物的比较

Bosentan: Another mixed endothelin A and endothelin B receptor antagonist used in the treatment of pulmonary arterial hypertension.

Ambrisentan: Selective endothelin A receptor antagonist used for pulmonary arterial hypertension.

Macitentan: Dual endothelin receptor antagonist with a longer half-life and improved efficacy.

Uniqueness of Enrasentan: this compound is unique due to its higher affinity for endothelin A receptors compared to endothelin B receptors, making it particularly effective in reducing vasoconstriction and preventing cardiac hypertrophy. Its mixed receptor antagonism provides a broader therapeutic effect compared to selective antagonists .

属性

CAS 编号 |

167256-08-8 |

|---|---|

分子式 |

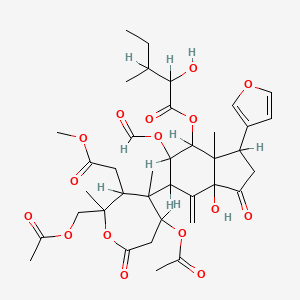

C29H30O8 |

分子量 |

506.5 g/mol |

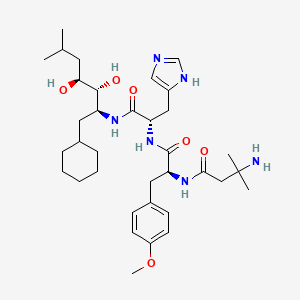

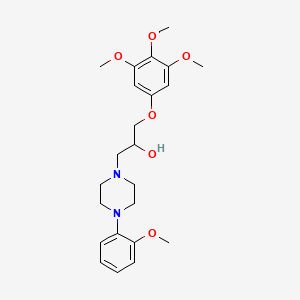

IUPAC 名称 |

(1S,2R,3S)-1-(1,3-benzodioxol-5-yl)-3-[2-(2-hydroxyethoxy)-4-methoxyphenyl]-5-propoxy-2,3-dihydro-1H-indene-2-carboxylic acid |

InChI |

InChI=1S/C29H30O8/c1-3-11-34-19-6-7-20-22(14-19)27(21-8-5-18(33-2)15-24(21)35-12-10-30)28(29(31)32)26(20)17-4-9-23-25(13-17)37-16-36-23/h4-9,13-15,26-28,30H,3,10-12,16H2,1-2H3,(H,31,32)/t26-,27+,28+/m0/s1 |

InChI 键 |

GLCKXJLCYIJMRB-UPRLRBBYSA-N |

SMILES |

CCCOC1=CC2=C(C=C1)C(C(C2C3=C(C=C(C=C3)OC)OCCO)C(=O)O)C4=CC5=C(C=C4)OCO5 |

手性 SMILES |

CCCOC1=CC2=C(C=C1)[C@@H]([C@H]([C@@H]2C3=C(C=C(C=C3)OC)OCCO)C(=O)O)C4=CC5=C(C=C4)OCO5 |

规范 SMILES |

CCCOC1=CC2=C(C=C1)C(C(C2C3=C(C=C(C=C3)OC)OCCO)C(=O)O)C4=CC5=C(C=C4)OCO5 |

外观 |

Solid powder |

Key on ui other cas no. |

167256-08-8 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO, not in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

(1S,2R,3S)-3-(2-(2-Hydroxyethoxy)-4-methoxyphenyl)-1-(3,4- (methylenedioxy)phenyl)-5-propoxy-2-indancarboxylic acid 3-(2-(2-hydroxyeth-1-yloxy)-4-methoxyphenyl)-1-(3,4-methylenedioxyphenyl)-5-(prop-1-yloxy)indan-2-carboxylic acid enrasentan SB 217242 SB-217242 |

产品来源 |

United States |

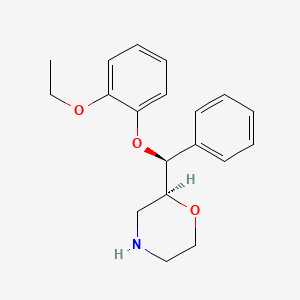

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。